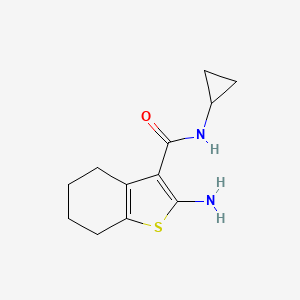

2-amino-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

2-Amino-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (hereafter referred to by its full IUPAC name) is a bicyclic thiophene-carboxamide derivative with a cyclopropyl substituent on the amide nitrogen. Its synthesis involves condensation reactions of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with cyclopropylamine under optimized ethanol reflux conditions, followed by purification via HPLC . The compound is characterized by its rigid bicyclic framework and electron-rich thiophene core, which contribute to its biological interactions .

Properties

IUPAC Name |

2-amino-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c13-11-10(12(15)14-7-5-6-7)8-3-1-2-4-9(8)16-11/h7H,1-6,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFADEBFYSTPSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101329725 | |

| Record name | 2-amino-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85268157 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

590355-47-8 | |

| Record name | 2-amino-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-amino-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structural framework characterized by a benzothiophene core with a cyclopropyl group and an amide functional group. The synthesis typically involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with appropriate acylating agents under specific conditions to form the desired carboxamide.

Synthesis Method:

- Starting Materials :

- 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

- Acylating agents (e.g., acetic anhydride)

- Procedure :

- Heat the reactants in an organic solvent (e.g., ethanol).

- Monitor the reaction progress using thin-layer chromatography (TLC).

- Isolate the product through recrystallization.

Antimicrobial Activity

Research has indicated that compounds structurally related to 2-amino-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit significant antimicrobial properties. For instance, derivatives with similar thiophene structures have shown effectiveness against various bacterial strains.

Analgesic Effects

Studies have demonstrated that certain derivatives of benzothiophene compounds possess analgesic properties. For example, derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid were tested for their analgesic activity using the hot plate method on mice and showed promising results compared to standard analgesics like metamizole .

Binding Affinity Studies

Molecular docking studies suggest that 2-amino-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may interact effectively with biological targets such as adenosine receptors. The compound's structural features allow it to potentially act as an allosteric modulator for these receptors .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in the substituent attached to the amide nitrogen and modifications to the benzothiophene ring. Key examples include:

Key Observations :

- Aryl Substituents : Fluorophenyl and bromophenyl groups (e.g., in ) improve binding affinity to aromatic enzyme pockets but may reduce solubility.

- Heterocyclic Modifications : Thiophene or pyrimidine-fused derivatives (e.g., ) exhibit enhanced anti-tyrosinase and antimicrobial activities due to increased π-π stacking interactions .

Q & A

Q. What are the recommended synthetic routes for 2-amino-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

The compound can be synthesized via multi-step organic reactions. A common approach involves cyclocondensation of substituted benzothiophene precursors with cyclopropylamine derivatives under anhydrous conditions (e.g., CHCl as solvent). Key steps include:

- Acylation : Reacting 2-amino-benzothiophene intermediates with cyclopropylcarbamoyl chloride.

- Purification : Use of reverse-phase HPLC or methanol recrystallization to isolate the final product (melting point range: 191–199°C observed in analogs) .

- Characterization : Confirm structure via H/C NMR (e.g., NH peaks at δ 10–12 ppm, cyclopropyl protons at δ 1.0–1.5 ppm) and HRMS for molecular weight validation .

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed via HPLC (≥95% purity threshold) and thin-layer chromatography (TLC). Structural confirmation requires:

- Spectroscopic Analysis : IR spectroscopy for functional groups (e.g., C=O stretch at ~1650 cm, NH bend at ~3300 cm) .

- Mass Spectrometry : LC-MS for molecular ion detection and HRMS for exact mass matching (<5 ppm error) .

- Thermal Analysis : Melting point determination to compare with literature values (e.g., 197–199°C for related derivatives) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

Initial screening often includes:

- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase for Alzheimer’s research) with IC calculations .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC < 50 µM considered active) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies (e.g., varying IC values) may arise from differences in:

- Assay Conditions : Standardize pH, temperature, and solvent (DMSO concentration ≤1%).

- Cell Line Variability : Validate using multiple cell lines (e.g., HeLa, MCF-7) and replicate experiments (n ≥ 3).

- Compound Stability : Perform stability studies (HPLC monitoring) to rule out degradation .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Key optimizations include:

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve solubility (LogP < 3).

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation; modify metabolically labile sites (e.g., cyclopropyl ring) .

- Bioavailability Testing : Pharmacokinetic profiling (C, t) in rodent models via oral/intravenous administration .

Q. How do structural modifications influence the compound’s activity in structure-activity relationship (SAR) studies?

SAR insights from analogs suggest:

- Cyclopropyl Substitution : Critical for receptor binding; removal reduces antimicrobial potency by ~70% .

- Benzothiophene Core : Methylation at position 6 enhances anticancer activity (e.g., IC reduced from 45 µM to 22 µM) .

- Amide Linker : Replacement with ester groups diminishes enzyme inhibition, highlighting hydrogen bonding’s role .

Q. What computational methods support mechanistic studies of this compound?

Advanced approaches include:

- Molecular Docking : AutoDock Vina to predict binding modes with target proteins (e.g., EGFR or β-amyloid) .

- MD Simulations : GROMACS for assessing ligand-protein complex stability over 100 ns trajectories .

- QSAR Modeling : Use topological descriptors (e.g., Wiener index) to correlate structural features with bioactivity .

Data Contradiction and Validation

Q. How should researchers address inconsistent NMR data across synthetic batches?

- Deuterated Solvent Effects : Ensure consistent solvent use (e.g., DMSO-d vs. CDCl) to avoid peak shifting.

- Impurity Profiling : Use 2D NMR (HSQC, HMBC) to distinguish between diastereomers or byproducts .

- Batch Comparison : Cross-validate with independent syntheses and third-party characterization .

Methodological Best Practices

Q. What protocols ensure reproducibility in biological assays?

- Positive Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests).

- Blinded Experiments : Assign compound codes to minimize bias in data interpretation .

- Data Transparency : Report full experimental details (e.g., cell passage number, incubation time) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.